molecular formula C10H16N4O2S B1434467 Ethyl 4-amino-2-(piperazin-1-yl)thiazole-5-carboxylate CAS No. 1772152-77-8

Ethyl 4-amino-2-(piperazin-1-yl)thiazole-5-carboxylate

Cat. No.: B1434467
CAS No.: 1772152-77-8
M. Wt: 256.33 g/mol
InChI Key: NFNBUQQBXUEVMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-amino-2-(piperazin-1-yl)thiazole-5-carboxylate is a compound that falls under the category of 2-aminothiazole derivatives . These derivatives have been found to have a broad pharmacological spectrum, including antiviral, antimicrobial, anticancer, anticonvulsant, antidiabetic, antihypertensive, antileishmanial, and anti-inflammatory activities .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, IR spectroscopy can provide information about the functional groups present in the molecule . NMR spectroscopy can provide detailed information about the structure of the molecule .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be determined using various analytical techniques. For instance, the yield, melting point, and Rf value can be determined experimentally . Spectroscopic techniques such as IR and NMR can provide information about the functional groups and structure of the molecule .

Scientific Research Applications

Synthesis and Chemical Properties

Research has been conducted on the synthesis of hybrid molecules containing this compound and its derivatives, highlighting their potential in creating molecules with enhanced biological activities. For example, the microwave-assisted synthesis of hybrid molecules incorporating penicillanic acid or cephalosporanic acid moieties has been investigated for their antimicrobial, antilipase, and antiurease activities. Some of these synthesized compounds demonstrated good to moderate antimicrobial activity against various microorganisms, indicating their potential as antimicrobial agents (Başoğlu et al., 2013).

Biological Activities

Several studies have focused on the compound's role in developing novel therapeutic agents. For instance, novel N-(pyrimidin-4-yl)thiazol-2-amine derivatives were synthesized and evaluated as dual-action hypoglycemic agents, showing significant efficacy in decreasing glucose levels in mice, indicating potential applications in diabetes management (Song et al., 2011). Another study designed and synthesized thiazole-aminopiperidine hybrid analogues as novel Mycobacterium tuberculosis GyrB inhibitors, with some compounds showing promising activity against tuberculosis (Jeankumar et al., 2013).

Antimicrobial and Antituberculosis Activities

Research on benzofuran and benzo[d]isothiazole derivatives for Mycobacterium tuberculosis DNA GyrB inhibition has yielded compounds with significant inhibitory activities, suggesting potential use in tuberculosis treatment (Reddy et al., 2014). These studies underscore the compound's versatility in drug discovery and development processes, particularly in addressing bacterial infections and conditions like tuberculosis.

Future Directions

The 2-aminothiazole scaffold, which is a part of Ethyl 4-amino-2-(piperazin-1-yl)thiazole-5-carboxylate, has emerged as a promising scaffold in medicinal chemistry and drug discovery research . Therefore, future research could focus on the development of new 2-aminothiazole derivatives with improved pharmacological properties.

Biochemical Analysis

Biochemical Properties

Ethyl 4-amino-2-(piperazin-1-yl)thiazole-5-carboxylate plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux . Additionally, this compound can bind to specific proteins, altering their conformation and activity. These interactions are often mediated through hydrogen bonding, hydrophobic interactions, and van der Waals forces .

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of key signaling molecules, leading to changes in downstream signaling pathways . Furthermore, this compound can affect the expression of specific genes, thereby altering the cellular transcriptome and proteome . These changes can have profound effects on cellular functions, including proliferation, differentiation, and apoptosis .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound can bind to specific biomolecules, such as enzymes and receptors, influencing their activity and function . For instance, this compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins . These interactions can lead to changes in the expression of specific genes, ultimately affecting cellular functions and processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation over extended periods . The degradation products of this compound can also have biological activities, which may contribute to the overall effects observed in in vitro and in vivo studies . Long-term exposure to this compound can lead to changes in cellular functions, including alterations in cell signaling pathways, gene expression, and metabolic processes .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as anti-inflammatory and anticancer activities . At higher doses, this compound can induce toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized by specific enzymes, leading to the formation of various metabolites . These metabolites can have distinct biological activities, contributing to the overall effects of the compound . Additionally, this compound can influence metabolic flux by modulating the activity of key enzymes involved in metabolic pathways . This can lead to changes in the levels of specific metabolites, ultimately affecting cellular functions and processes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These molecules facilitate the uptake and localization of the compound, ensuring its availability at the target sites . Additionally, this compound can accumulate in specific cellular compartments, influencing its activity and function . The distribution of this compound can also be affected by factors such as pH, temperature, and the presence of other biomolecules .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications . The localization of this compound can influence its interactions with biomolecules and its overall biological effects . For example, the accumulation of this compound in the nucleus can lead to changes in gene expression, while its presence in the mitochondria can affect cellular metabolism and energy production .

Properties

IUPAC Name

ethyl 4-amino-2-piperazin-1-yl-1,3-thiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4O2S/c1-2-16-9(15)7-8(11)13-10(17-7)14-5-3-12-4-6-14/h12H,2-6,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFNBUQQBXUEVMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)N2CCNCC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4-amino-2-(piperazin-1-yl)thiazole-5-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 4-amino-2-(piperazin-1-yl)thiazole-5-carboxylate
Reactant of Route 3
Ethyl 4-amino-2-(piperazin-1-yl)thiazole-5-carboxylate
Reactant of Route 4
Reactant of Route 4
Ethyl 4-amino-2-(piperazin-1-yl)thiazole-5-carboxylate
Reactant of Route 5
Ethyl 4-amino-2-(piperazin-1-yl)thiazole-5-carboxylate
Reactant of Route 6
Ethyl 4-amino-2-(piperazin-1-yl)thiazole-5-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.